molecular formula C15H14ClN3O B2393993 N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide CAS No. 2411243-49-5

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B2393993
CAS No.: 2411243-49-5
M. Wt: 287.75
InChI Key: HHXIHACKEZIGRI-UHFFFAOYSA-N
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Description

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide is a synthetic organic compound characterized by the presence of pyridine rings and a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide typically involves the reaction of 3-chloropyridine-4-carbaldehyde with pyridine-4-carbaldehyde in the presence of a suitable base and a coupling agent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Coupling Agent: N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

    Temperature: Room temperature to 60°C

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

N-[(3-Chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide is unique due to the presence of both chloropyridine and pyridine moieties, which confer distinct chemical reactivity and potential biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

N-[(3-chloropyridin-4-yl)methyl]-N-(pyridin-4-ylmethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-2-15(20)19(10-12-3-6-17-7-4-12)11-13-5-8-18-9-14(13)16/h2-9H,1,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXIHACKEZIGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CC=NC=C1)CC2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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